
5-(Trifluoromethyl)thiophene-2-sulfonamide
Overview
Description
5-(Trifluoromethyl)thiophene-2-sulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to the thiophene ring, which is further substituted with a sulfonamide group. This compound is part of the organofluorine family and exhibits unique chemical properties due to the electronegative trifluoromethyl group.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)thiophene-2-sulfonamide typically involves the following steps:
Thiophene Derivatization: Starting with thiophene, the compound undergoes halogenation to introduce a halide group at the desired position.
Trifluoromethylation: The halogenated thiophene is then treated with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane, to introduce the trifluoromethyl group.
Sulfonamide Formation: Finally, the trifluoromethylated thiophene is reacted with sulfonamide reagents to form the sulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of thiophene derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl or sulfonamide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids.
Reduction Products: Thiophene derivatives with reduced functional groups.
Substitution Products: Amides, esters, and other substituted thiophenes.
Scientific Research Applications
Chemical Properties and Structure
5-(Trifluoromethyl)thiophene-2-sulfonamide features a thiophene ring with a trifluoromethyl group and a sulfonamide functional group. The molecular formula is , highlighting the presence of chlorine, fluorine, sulfur, and oxygen atoms alongside carbon and hydrogen. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development.
Medicinal Chemistry Applications
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Drug Development :
- This compound serves as a lead structure for developing new drugs targeting various diseases. Its sulfonamide group is known for interacting with biological targets, making it suitable for therapeutic applications.
- Case Study : Research indicates that this compound exhibits potent inhibition of urease, an enzyme implicated in kidney stone formation and certain infections. This suggests its potential role in treating related conditions.
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Antimicrobial Activity :
- The compound has demonstrated antibacterial properties against various pathogens. Its efficacy can be attributed to the enhanced membrane permeability conferred by the trifluoromethyl group.
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Cytotoxic Effects :
- Studies have shown that this compound can induce cytotoxicity in cancer cell lines, indicating its potential as an anticancer agent.
Biological Research Applications
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Enzyme Inhibition :
- The compound's interaction with enzymes such as urease has been extensively studied. It acts as a potent inhibitor, which can be leveraged for therapeutic purposes in conditions where urease plays a critical role .
- Mechanism of Action : The sulfonamide moiety can form hydrogen bonds with enzyme active sites, while the thiophene ring may engage in π-π interactions, enhancing binding affinity.
- Glucose Homeostasis Regulation :
Industrial Applications
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Organic Semiconductors :
- The unique electronic properties of thiophene derivatives make them valuable in developing organic semiconductors. This compound can be utilized in creating advanced materials for electronic applications.
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Agricultural Chemistry :
- Its potential as a plant protectant positions it as a candidate for pest control formulations in agricultural settings.
Comparison with Similar Compounds
5-(Trifluoromethyl)pyridine: Contains a similar trifluoromethyl group but differs in the heterocyclic ring structure.
1,3,5-tris(trifluoromethyl)benzene: Another trifluoromethylated compound with a benzene ring instead of thiophene.
Uniqueness: 5-(Trifluoromethyl)thiophene-2-sulfonamide is unique due to its combination of the trifluoromethyl and sulfonamide groups on the thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Biological Activity
5-(Trifluoromethyl)thiophene-2-sulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which enhances its lipophilicity and biological activity. The compound's CAS number is 519055-80-2, and it is utilized in various pharmaceutical applications due to its unique structural features.
1. Urease Inhibition
One of the prominent biological activities of this compound is its potent inhibition of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is particularly significant in the context of treating infections caused by Helicobacter pylori, which relies on urease for survival in acidic environments. Studies have shown that this compound exhibits a strong inhibitory effect, making it a candidate for further development as an anti-ulcer agent.
2. Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics. For instance, it showed significant zones of inhibition in agar diffusion assays against both gram-positive and gram-negative bacteria .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Its ability to inhibit urease suggests that it binds to the active site of this enzyme, preventing substrate access. Additionally, its antimicrobial activity may be attributed to disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Case Study: Urease Inhibition
A study focusing on the structure-activity relationship (SAR) of thiophene derivatives revealed that modifications at the sulfonamide group significantly enhanced urease inhibition. The incorporation of the trifluoromethyl group was found to increase binding affinity, suggesting that electronic effects play a crucial role in the compound's efficacy.
Research Findings on Antimicrobial Activity
In a comparative study, this compound was evaluated alongside established sulfonamides. The results indicated that it exhibited superior antimicrobial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional agents like sulfadiazine .
Comparative Analysis with Similar Compounds
Compound Name | Urease Inhibition | Antimicrobial Activity | Notes |
---|---|---|---|
This compound | High | High | Potent against H. pylori |
Sulfadiazine | Moderate | Moderate | Established sulfonamide |
Other thiophene derivatives | Variable | Low to Moderate | Less effective than trifluoromethyl variant |
Properties
IUPAC Name |
5-(trifluoromethyl)thiophene-2-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2S2/c6-5(7,8)3-1-2-4(12-3)13(9,10)11/h1-2H,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQTZMHBUKBMEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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